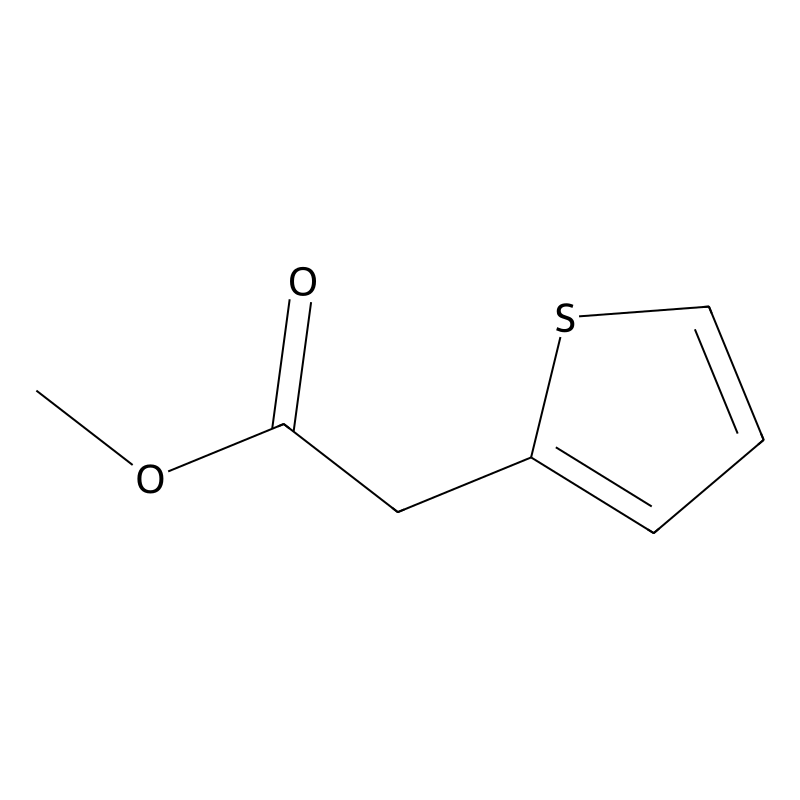

Methyl 2-thienylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of bioactive compounds:

Methyl 2-thienylacetate can serve as a building block for the synthesis of various heterocyclic compounds, some of which exhibit potential biological activity. A study published in the journal "Tetrahedron Letters" describes its utilization in the synthesis of novel thienopyridine derivatives, which were subsequently evaluated for their anti-inflammatory properties [].

Precursor for metal complexes:

The thiol group present in the molecule allows it to form complexes with various metals. Research published in the journal "Inorganica Chimica Acta" demonstrates the use of methyl 2-thienylacetate as a ligand in the preparation of copper(I) and silver(I) complexes, which were investigated for their potential antibacterial activity [].

Methyl 2-thienylacetate, also known as methyl thiophene-2-acetate, is an organic compound with the molecular formula . It appears as a colorless to pale yellow liquid characterized by a distinct odor. This compound is notable for its reactive ester functional group and the presence of a thiophene ring, which imparts unique chemical properties that are valuable in various chemical syntheses and applications .

Currently, there is no scientific research documented on the specific mechanism of action of Methyl 2-thienylacetate.

Methyl 2-thienylacetate is classified as a hazardous material under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [].

- Oxidation: The compound can be oxidized to produce 2-thiopheneacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form 2-thiopheneethanol, typically using lithium aluminum hydride as a reducing agent.

- Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols .

Common Reagents and Conditions- Oxidation: Potassium permanganate in aqueous medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed- From Oxidation: 2-Thiopheneacetic acid.

- From Reduction: 2-Thiopheneethanol.

- From Substitution: Corresponding amides or esters depending on the nucleophile used.

- From Oxidation: 2-Thiopheneacetic acid.

- From Reduction: 2-Thiopheneethanol.

- From Substitution: Corresponding amides or esters depending on the nucleophile used.

Research indicates that methyl 2-thienylacetate exhibits potential biological activities, particularly antimicrobial and antifungal properties. The compound's mechanism of action may involve interactions with various molecular targets, potentially modulating enzyme activity and influencing biochemical pathways. Further studies are required to elucidate specific molecular interactions and therapeutic potentials .

Methyl 2-thienylacetate can be synthesized through several methods:

- Esterification: A common method involves the esterification of 2-thiopheneacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion .

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and improve yield. Subsequent purification steps may include distillation or recrystallization to achieve high-purity products .

Methyl 2-thienylacetate has diverse applications across various fields:

- Chemical Industry: It serves as an intermediate in synthesizing various heterocyclic compounds and more complex organic molecules.

- Biological Research: The compound is explored for its potential as a precursor for pharmaceutical compounds.

- Fragrance and Flavoring: Due to its pleasant odor, it is used in producing fragrances and flavoring agents .

The interaction studies of methyl 2-thienylacetate have shown that it can participate in photochemical coupling reactions with halogenated thiophene derivatives. This reaction creates new carbon-carbon bonds, leading to more complex molecules, which is particularly valuable in heterocyclic chemistry .

Methyl 2-thienylacetate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl thiophene-3-acetate | C7H8O2S | Similar structure but different position of the acetyl group. |

| Ethyl 2-thienylacetate | C8H10O2S | Ethyl group instead of methyl; may exhibit different reactivity. |

| Methyl thiophenecarboxylate | C7H8O2S | Contains a carboxylic acid functional group; different reactivity profile. |

Uniqueness of Methyl 2-thienylacetate

Methyl 2-thienylacetate's unique characteristics stem from its specific position of the thiophene ring and ester functionality, which influence its reactivity patterns and biological activities compared to similar compounds. Its ability to engage in photo